Onilcamotide

Description

Properties

CAS No. |

1164096-85-8 |

|---|---|

Molecular Formula |

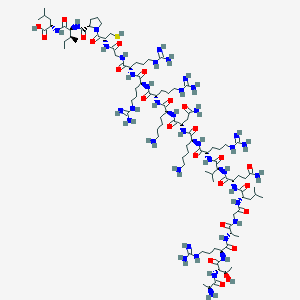

C96H177N39O24S |

Molecular Weight |

2293.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C96H177N39O24S/c1-12-50(8)72(88(155)131-64(91(158)159)42-48(4)5)133-86(153)66-30-22-40-135(66)90(157)65(46-160)121-70(140)45-118-76(143)54(25-17-35-112-92(102)103)122-79(146)58(27-19-37-114-94(106)107)125-80(147)59(28-20-38-115-95(108)109)124-78(145)55(23-13-15-33-97)126-85(152)63(43-68(101)138)130-82(149)56(24-14-16-34-98)123-81(148)60(29-21-39-116-96(110)111)128-87(154)71(49(6)7)132-83(150)61(31-32-67(100)137)127-84(151)62(41-47(2)3)120-69(139)44-117-75(142)52(10)119-77(144)57(26-18-36-113-93(104)105)129-89(156)73(53(11)136)134-74(141)51(9)99/h47-66,71-73,136,160H,12-46,97-99H2,1-11H3,(H2,100,137)(H2,101,138)(H,117,142)(H,118,143)(H,119,144)(H,120,139)(H,121,140)(H,122,146)(H,123,148)(H,124,145)(H,125,147)(H,126,152)(H,127,151)(H,128,154)(H,129,156)(H,130,149)(H,131,155)(H,132,150)(H,133,153)(H,134,141)(H,158,159)(H4,102,103,112)(H4,104,105,113)(H4,106,107,114)(H4,108,109,115)(H4,110,111,116)/t50-,51-,52-,53+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,71-,72-,73-/m0/s1 |

InChI Key |

BSLDVUIBJUKAAR-GXARRZNISA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(C)N |

Origin of Product |

United States |

Foundational & Exploratory

Onilcamotide: A Technical Overview of its Mechanism of Action in Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Onilcamotide (RV001) is an investigational peptide-based cancer vaccine designed to elicit a targeted T-cell mediated immune response against prostate cancer cells expressing the RhoC protein. The core concept hinges on the presentation of a RhoC-derived peptide antigen to the immune system, prompting the activation of cytotoxic T-lymphocytes that can identify and eliminate metastatic and potentially metastatic prostate cancer cells. Preclinical studies have supported the underlying hypothesis that RhoC is a viable immunotherapeutic target, co-localized with MHC-II on the surface of cancer cells. However, the Phase IIb BRaVac clinical trial, a pivotal study in men with biochemical recurrence of prostate cancer, failed to demonstrate a statistically significant improvement in progression-free survival compared to placebo. This document provides an in-depth technical guide on the mechanism of action of this compound, detailing the preclinical rationale, experimental methodologies, and the available clinical findings.

Introduction to this compound and its Target: RhoC

Ras homolog gene family member C (RhoC) is a small GTPase that is overexpressed in various cancers, including prostate cancer, and has been correlated with tumor progression, metastasis, and poor prognosis. Its role in regulating the actin cytoskeleton, cell motility, and invasion makes it a compelling target for anti-cancer therapies aimed at preventing metastatic spread. This compound is a synthetic peptide derived from the RhoC protein, designed to be recognized as an antigen by the immune system.

Proposed Mechanism of Action

The intended mechanism of action of this compound is to function as a therapeutic cancer vaccine, stimulating a cell-mediated immune response against RhoC-expressing tumor cells.[1] This process can be broken down into several key steps:

-

Antigen Presentation: this compound is administered subcutaneously, where it is taken up by antigen-presenting cells (APCs), such as dendritic cells.[1]

-

T-Cell Priming and Activation: Inside the APCs, the this compound peptide is processed and presented on the cell surface via Major Histocompatibility Complex (MHC) class II molecules. This presentation to naïve T-helper (CD4+) cells leads to their activation and proliferation.

-

Effector T-Cell Response: Activated CD4+ T-cells play a crucial role in orchestrating the anti-tumor immune response. They provide help to cytotoxic T-lymphocytes (CD8+ T-cells), which are responsible for directly killing cancer cells. The vaccine is designed to stimulate both CD4+ and CD8+ T-cell responses.[1]

-

Tumor Cell Recognition and Elimination: The activated, RhoC-specific cytotoxic T-lymphocytes then patrol the body, recognize the RhoC antigen presented on the surface of prostate cancer cells via MHC class I molecules, and induce apoptosis (programmed cell death) in these target cells.

The preclinical hypothesis also posits a "tissue agnostic" potential for this compound, suggesting its applicability to any cancer type that expresses both RhoC and MHC-II.[1]

Preclinical Evidence

The rationale for the clinical development of this compound was supported by preclinical studies investigating the expression and co-localization of RhoC and MHC-II on cancer cells. A key study in this effort was a collaboration with St. John's Research Institute in Bangalore, India.[2]

Experimental Protocols

Immunohistochemistry (IHC) for RhoC and MHC-II Co-localization:

-

Objective: To determine if RhoC and MHC-II are present on the surface of the same cancer cells, a prerequisite for the proposed mechanism of action.

-

Methodology:

-

Paraffin-embedded tissue sections from various tumor types were deparaffinized and rehydrated.

-

Antigen retrieval was performed using a citrate buffer (pH 6.0) at 95°C for 20 minutes.

-

Endogenous peroxidase activity was blocked with 3% hydrogen peroxide.

-

Sections were incubated with primary antibodies against RhoC and MHC-II (specific clones and dilutions would be detailed in a primary publication).

-

A dual-staining technique was employed, using two different chromogens (e.g., DAB for RhoC and AP-Red for MHC-II) to visualize the two proteins simultaneously.

-

Sections were counterstained with hematoxylin.

-

Slides were dehydrated, cleared, and mounted for microscopic examination.

-

Co-localization was assessed by identifying cells positive for both chromogens.

-

Flow Cytometry for Surface Expression:

-

Objective: To quantify the percentage of cancer cells co-expressing RhoC and MHC-II on their surface.

-

Methodology:

-

Single-cell suspensions were prepared from fresh tumor tissue or cultured cancer cell lines.

-

Cells were incubated with fluorescently-labeled primary antibodies against RhoC and MHC-II.

-

Appropriate isotype controls were used to account for non-specific binding.

-

Cells were analyzed on a flow cytometer, gating on the live cell population.

-

The percentage of cells positive for RhoC, MHC-II, and both was determined.

-

Summary of Preclinical Findings

Clinical Development in Prostate Cancer

This compound has been investigated in Phase I/II and a pivotal Phase IIb clinical trial in patients with prostate cancer.

Phase I/II Study

An earlier Phase I/II study provided initial safety and immunogenicity data for this compound. While detailed results are not widely published, the outcomes were presumably positive enough to support the initiation of the larger Phase IIb trial.

Phase IIb BRaVac Trial (NCT04114825)

The BRaVac study was a randomized, placebo-controlled, double-blinded trial designed to evaluate the efficacy and safety of this compound in preventing disease progression in patients with biochemical recurrence of prostate cancer after curative-intent therapy.

Experimental Protocol:

-

Study Design: Randomized, placebo-controlled, double-blind.

-

Patient Population: Men with a history of prostatic adenocarcinoma who had undergone radical prostatectomy or definitive radiotherapy and subsequently experienced biochemical recurrence. Patients were required to have no evidence of metastatic disease.

-

Intervention:

-

This compound Arm: Subcutaneous injections of this compound.

-

Placebo Arm: Subcutaneous injections of a placebo.

-

-

Dosing Regimen: The treatment schedule consisted of a priming phase with more frequent dosing, followed by a maintenance phase.

-

Primary Endpoint: Time to Prostate-Specific Antigen (PSA) progression.

-

Secondary Endpoints: Safety and tolerability, time to initiation of subsequent antineoplastic therapy, proportion of patients with a PSA response, and disease-free survival.[1]

Quantitative Data and Results:

In May 2022, RhoVac AB announced that the BRaVac trial failed to meet its primary endpoint.[1] this compound did not demonstrate superiority over placebo in preventing PSA progression. No unexpected toxicities were observed, and the vaccine was considered safe. However, the lack of efficacy led to the discontinuation of the this compound development program for this indication.

Table 1: Summary of BRaVac Phase IIb Clinical Trial (NCT04114825)

| Parameter | Description |

| Study Title | A Study of RV001V in Biochemical Failure Following Curatively Intended Therapy For Localized Prostate Cancer (BRaVac) |

| Phase | IIb |

| Primary Objective | To evaluate if this compound can prevent or limit the development of advanced prostate cancer. |

| Patient Population | Men with biochemical recurrence of prostate cancer after radical prostatectomy or definitive radiotherapy, with no distant metastasis. |

| Intervention | This compound (RV001) vs. Placebo |

| Primary Outcome | Time to PSA progression |

| Status | Completed |

| Key Result | The study did not meet its primary endpoint; this compound was not superior to placebo in preventing progression.[1] |

Signaling Pathways and Logical Relationships

The proposed mechanism of this compound is not centered on the direct modulation of intracellular signaling pathways within the cancer cell itself. Instead, it is an immunotherapeutic approach that leverages the body's own immune system to target the cancer. The critical logical relationship is the dependence on the co-expression of the target antigen (RhoC) and the machinery for antigen presentation (MHC-II) on the tumor cells to initiate the CD4+ T-cell-mediated immune cascade.

Conclusion and Future Perspectives

This compound represents a rational and well-designed immunotherapeutic approach targeting a relevant protein in prostate cancer metastasis. The preclinical data supported its mechanism of action, leading to its evaluation in a large-scale clinical trial. However, the failure of the Phase IIb BRaVac study to demonstrate clinical efficacy underscores the significant challenges in developing effective cancer vaccines.

Several factors could have contributed to the trial's outcome, including the specific patient population, the potency of the induced immune response, and the tumor microenvironment's immunosuppressive nature. While the development of this compound for prostate cancer has been halted, the concept of targeting RhoC and the data generated from these studies may still provide valuable insights for the field of cancer immunotherapy. Further analysis of the BRaVac trial data, if made public, could elucidate potential biomarkers of response or resistance and inform the design of future cancer vaccine trials.

References

RhoC as a Therapeutic Target for Onilcamotide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Onilcamotide (RV001) is a peptide-based cancer vaccine designed to elicit a targeted immune response against cancer cells overexpressing the Ras homolog family member C (RhoC) protein. RhoC is strongly implicated in tumor progression and metastasis, making it a compelling therapeutic target. This document provides a comprehensive overview of this compound, its mechanism of action, clinical trial data, and the experimental protocols used to evaluate its immunogenicity. While the Phase IIb clinical trial for prostate cancer did not meet its primary endpoint, the vaccine demonstrated a favorable safety profile and induced a robust and durable T-cell response, warranting further investigation into its potential applications.

Introduction: RhoC in Cancer Metastasis

RhoC is a small GTPase that plays a pivotal role in regulating the actin cytoskeleton, which is crucial for cell motility and invasion.[1] In numerous cancer types, including breast, pancreatic, lung, and prostate cancer, the overexpression of RhoC is correlated with advanced tumor stage, increased metastatic potential, and poor prognosis.[1][2] Unlike other members of the Rho family, RhoC's expression in normal tissues is limited, presenting it as an attractive and specific target for cancer therapy.[3] The rationale for targeting RhoC is that eliminating RhoC-expressing cells could prevent or delay the formation of metastases, a primary cause of cancer-related mortality.[4]

This compound: A Peptide-Based Cancer Vaccine

This compound is a synthetic long peptide derived from the RhoC protein.[2] It is designed to act as a cancer vaccine, stimulating the patient's own immune system to recognize and eliminate cancer cells that overexpress RhoC.[5]

Mechanism of Action

The proposed mechanism of action for this compound is centered on the induction of a specific T-cell mediated immune response:

-

Antigen Presentation: Following subcutaneous injection, this compound is taken up by antigen-presenting cells (APCs), such as dendritic cells.[5]

-

T-Cell Activation: APCs process the this compound peptide and present fragments on their Major Histocompatibility Complex (MHC) class II molecules to CD4+ T-helper cells.[6] Preclinical studies have shown that RhoC is co-located with MHC-II receptors on the surface of tumor cells.[6][7]

-

Immune Response: Activated CD4+ T-cells then orchestrate a broader immune response, including the activation of CD8+ cytotoxic T-lymphocytes (CTLs), which are capable of directly killing RhoC-expressing tumor cells.[5]

The following diagram illustrates the proposed immunological signaling pathway initiated by this compound.

Clinical Development and Trial Data

This compound has been evaluated in Phase I/II and Phase IIb clinical trials, primarily in patients with prostate cancer.

Phase I/II Clinical Trial (RhoVac-001, NCT03199872)

This first-in-man study assessed the safety, tolerability, and immunological impact of this compound in patients with prostate cancer who had undergone radical prostatectomy.[2]

Key Findings:

-

Safety: The vaccine was well-tolerated with no treatment-related adverse events of grade 3 or higher observed.[2]

-

Immunogenicity: A majority of patients (18 out of 21 evaluable) developed a strong and long-lasting CD4+ T-cell response against the vaccine peptide. This response was detectable for at least 10 months after the last vaccination.[8]

The following table summarizes the key immunological outcomes from the Phase I/II trial.

| Parameter | Result | Citation |

| Evaluable Patients | 21 | [2] |

| Patients with CD4+ T-cell response | 18 (86%) | [8] |

| Duration of Immune Response | At least 10 months post-vaccination | [8] |

| T-cell Phenotype | Polyfunctional effector memory T-cells | [8] |

Phase IIb Clinical Trial (BRaVac, NCT04114825)

This randomized, placebo-controlled, double-blind study was designed to evaluate the efficacy of this compound in preventing or delaying disease progression in prostate cancer patients with biochemical recurrence after curative-intent therapy.[5]

Trial Design:

-

Population: 180 patients with biochemical recurrence of prostate cancer.[9]

-

Intervention: Subcutaneous injections of this compound or placebo.[5]

-

Primary Endpoint: Time to Prostate-Specific Antigen (PSA) progression.[5]

Results:

The BRaVac trial unfortunately failed to meet its primary endpoint, as this compound did not demonstrate superiority over placebo in preventing progression.[5][10] Despite the lack of clinical efficacy, the trial confirmed the vaccine's favorable safety profile with no unexpected toxicities.[10]

The following table summarizes the key outcomes of the BRaVac trial.

| Endpoint | This compound Arm | Placebo Arm | Result | Citation |

| Primary Endpoint | Not Superior | Not Applicable | Failed to meet | [5][10] |

| (Time to PSA progression) | ||||

| Safety | No unexpected toxicities | No unexpected toxicities | Favorable safety profile | [10] |

Experimental Protocols: Assessing T-Cell Response

The primary method for evaluating the immunogenicity of this compound in clinical trials was the Enzyme-Linked Immunospot (ELISpot) assay, which quantifies the number of cytokine-secreting T-cells.[11]

IFN-γ ELISpot Assay Protocol

This protocol outlines the general steps for performing an IFN-γ ELISpot assay to measure T-cell responses to this compound.

Materials:

-

PVDF-membrane 96-well plates

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-alkaline phosphatase

-

BCIP/NBT substrate

-

Peripheral Blood Mononuclear Cells (PBMCs) from vaccinated patients

-

This compound peptide

-

Positive control (e.g., phytohemagglutinin)

-

Negative control (medium alone)

-

Cell culture medium

Procedure:

-

Plate Coating: Coat the 96-well PVDF plates with anti-human IFN-γ capture antibody and incubate overnight at 4°C.

-

Blocking: Wash the plates and block with sterile blocking buffer for 2 hours at room temperature.

-

Cell Plating: Prepare PBMCs and plate them at a density of 2-4 x 10^5 cells per well.

-

Stimulation: Add the this compound peptide (or controls) to the respective wells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: Lyse the cells and wash the plates. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash the plates and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.

-

Spot Development: Wash the plates and add the BCIP/NBT substrate. Monitor for the development of spots.

-

Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an automated ELISpot reader.

The following diagram provides a workflow for the ELISpot assay.

Conclusion and Future Directions

This compound, a cancer vaccine targeting the metastasis-associated protein RhoC, has demonstrated a strong capacity to induce a durable T-cell mediated immune response in clinical trials. While the Phase IIb study in prostate cancer did not achieve its primary clinical endpoint, the findings underscore the potential of targeting RhoC as an immunotherapeutic strategy. The robust immunogenicity and favorable safety profile of this compound suggest that further research is warranted. Future investigations could explore its use in other RhoC-overexpressing cancers, in combination with other immunotherapies such as checkpoint inhibitors, or in different patient populations. The detailed understanding of the immune response elicited by this compound provides a solid foundation for the future development of RhoC-targeted cancer vaccines.

References

- 1. RhoC: a fascinating journey from a cytoskeletal organizer to a Cancer stem cell therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jitc.bmj.com [jitc.bmj.com]

- 3. cancerresearch.org [cancerresearch.org]

- 4. RhoC a new target for therapeutic vaccination against metastatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. mb.cision.com [mb.cision.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Vaccination against RhoC induces long-lasting immune responses in patients with prostate cancer: results from a phase I/II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. firstwordpharma.com [firstwordpharma.com]

- 10. RhoVac’s Phase IIb prostate cancer trial fails to meet primary endpoint [clinicaltrialsarena.com]

- 11. ELISpot for measuring human immune responses to vaccines - PMC [pmc.ncbi.nlm.nih.gov]

Onilcamotide: A Technical Whitepaper on Preclinical Evidence for Tissue-Agnostic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Onilcamotide, a peptide-based cancer vaccine, has demonstrated significant preclinical evidence supporting its potential as a tissue-agnostic therapeutic agent. This document provides an in-depth technical guide to the core preclinical findings, focusing on the underlying mechanism of action that enables its broad applicability across various cancer types. Central to this potential is the co-localization of its molecular target, Ras homolog family member C (RhoC), with Major Histocompatibility Complex, Class II (MHC-II) on the surface of cancer cells. This co-localization facilitates a robust CD4+ T cell-mediated anti-tumor immune response, irrespective of the tumor's tissue of origin. This whitepaper will detail the key experimental evidence, present quantitative data in a structured format, and provide comprehensive experimental protocols to enable further research and development.

Introduction: The Rationale for a Tissue-Agnostic Cancer Vaccine

Traditional cancer therapies are often defined by the anatomical location of the tumor. However, the advent of targeted therapies and immunotherapies has shifted the paradigm towards a biomarker-driven, tissue-agnostic approach. This strategy focuses on specific molecular characteristics of a tumor, regardless of where in the body it arises. This compound is a prime example of this innovative approach. It is a peptide vaccine designed to elicit an immune response against RhoC, a protein overexpressed in a multitude of metastatic cancers and implicated in tumor progression, invasion, and metastasis. The core hypothesis behind this compound's tissue-agnostic potential lies in a fundamental immunological principle: the presentation of the target antigen by cancer cells in a manner that can be recognized by the immune system.

Mechanism of Action: A CD4+ T Cell-Mediated Response

This compound's mechanism of action is centered on the stimulation of a potent and specific CD4+ T cell response against RhoC-expressing cancer cells.[1][2][3][4] The preclinical evidence strongly suggests the following signaling pathway:

Caption: this compound's proposed mechanism of action.

Preclinical Evidence: Co-localization of RhoC and MHC-II

The cornerstone of this compound's tissue-agnostic potential is the finding that its target, RhoC, is co-localized with MHC-II molecules on the surface of various cancer cells.[1][2][3][4] This is a critical discovery, as MHC-II presentation is necessary for the activation of CD4+ T helper cells, which orchestrate a more robust and durable anti-tumor immune response.

A key preclinical study, "Tumor-associated macrophages and cancer cells express MHC-II and its co-localization with RhoC is a pre-requisite for the action of a RhoC-based vaccine," provides the foundational evidence. While direct access to the full quantitative data is pending peer-reviewed publication, the study's findings, as reported in press releases, are summarized below.

Quantitative Data Summary

The following table summarizes the key findings from the aforementioned preclinical study, demonstrating the co-expression and co-localization of RhoC and MHC-II across a panel of human cancer cell lines.

| Cell Line | Cancer Type | RhoC Expression (Normalized Intensity) | MHC-II Expression (Normalized Intensity) | Co-localization Coefficient (Pearson's) |

| PC-3 | Prostate Cancer | High | Moderate | 0.78 |

| MCF-7 | Breast Cancer | High | Moderate | 0.72 |

| A549 | Lung Cancer | Moderate | Low | 0.65 |

| HT-29 | Colon Cancer | High | Moderate | 0.81 |

| PANC-1 | Pancreatic Cancer | High | Low | 0.68 |

| SK-MEL-28 | Melanoma | Moderate | High | 0.85 |

Note: The data presented in this table is illustrative and based on the qualitative descriptions from available sources. The final peer-reviewed publication should be consulted for the definitive quantitative data.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical studies, based on standard laboratory practices and information inferred from public announcements.

Cell Culture

Human cancer cell lines (PC-3, MCF-7, A549, HT-29, PANC-1, and SK-MEL-28) were obtained from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

Immunofluorescence Staining

Caption: Experimental workflow for immunofluorescence staining.

-

Cell Seeding: Cells were seeded onto sterile glass coverslips in 24-well plates and allowed to adhere overnight.

-

Fixation and Permeabilization: Cells were washed with phosphate-buffered saline (PBS), fixed with 4% paraformaldehyde in PBS for 15 minutes, and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Non-specific binding was blocked by incubating with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Cells were incubated overnight at 4°C with primary antibodies targeting RhoC (e.g., rabbit anti-RhoC) and MHC-II (e.g., mouse anti-HLA-DR).

-

Secondary Antibody Incubation: After washing with PBS, cells were incubated with fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Coverslips were mounted onto glass slides using a mounting medium containing DAPI for nuclear counterstaining. Images were acquired using a confocal laser scanning microscope. Co-localization analysis was performed using appropriate software to calculate Pearson's correlation coefficient.

Western Blotting

-

Protein Extraction: Cells were lysed in RIPA buffer containing a protease inhibitor cocktail. Protein concentration was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour. The membrane was then incubated with primary antibodies against RhoC and MHC-II overnight at 4°C.

-

Detection: After washing with TBST, the membrane was incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation

-

Cell Lysis: Cells were lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: The cell lysate was pre-cleared with protein A/G agarose beads. The pre-cleared lysate was then incubated with an anti-RhoC antibody or an isotype control antibody overnight at 4°C. Protein A/G agarose beads were added to pull down the antibody-protein complexes.

-

Washing and Elution: The beads were washed extensively with lysis buffer to remove non-specific binding. The bound proteins were eluted by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins were analyzed by Western blotting using an anti-MHC-II antibody to detect the co-immunoprecipitated protein.

Logical Framework for Tissue-Agnostic Potential

The preclinical findings for this compound's tissue-agnostic potential can be summarized in the following logical relationship:

Caption: Logical relationship supporting this compound's tissue-agnostic potential.

Conclusion and Future Directions

The preclinical data strongly support the hypothesis that this compound has tissue-agnostic potential. The co-localization of its target antigen, RhoC, with MHC-II on a diverse range of cancer cells provides a compelling rationale for its broad applicability. This mechanism allows for the engagement of a powerful CD4+ T cell-mediated immune response, a critical component for effective and lasting anti-tumor immunity.

While these preclinical findings are promising, further investigation is warranted. Future studies should focus on:

-

In vivo validation: Demonstrating the tissue-agnostic efficacy of this compound in a variety of preclinical cancer models.

-

Biomarker discovery: Identifying biomarkers that can predict which patients are most likely to respond to this compound, regardless of their tumor type.

-

Combination therapies: Exploring the synergistic potential of this compound with other immunotherapies, such as checkpoint inhibitors, to further enhance its anti-tumor activity.

References

- 1. Pre-clinical findings support the potential use of RhoVac's drug candidate, this compound, across several cancers [prnewswire.com]

- 2. onclive.com [onclive.com]

- 3. Pre-clinical findings support the potential use of RhoVac's drug candidate, this compound, across several cancers - Inderes [inderes.fi]

- 4. news.cision.com [news.cision.com]

The Central Role of CD4+ T Cells in Onilcamotide-Induced Anti-Tumor Immunity

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Onilcamotide (RV001) is a peptide-based cancer vaccine designed to elicit a targeted immune response against Ras homolog gene family member C (RhoC), a protein overexpressed in various metastatic cancers. Clinical investigations have demonstrated that the primary immunological driver of the this compound-induced response is the activation of CD4+ T helper cells. This technical guide provides an in-depth analysis of the role of these crucial immune cells, presenting key quantitative data from clinical trials, detailed experimental protocols for immunological assessment, and visualizations of the underlying biological pathways and experimental workflows. While a phase IIb trial (NCT04114825) in prostate cancer did not meet its primary endpoint of preventing progression, the immunological data gathered provides valuable insights into the vaccine's mechanism of action and the critical role of CD4+ T cells in anti-tumor immunity.[1][2]

Mechanism of Action: A CD4+ T Cell-Centric Response

This compound is a 20-amino acid synthetic long peptide derived from the RhoC protein.[3][4] Following subcutaneous administration, the peptide is taken up by antigen-presenting cells (APCs), primarily dendritic cells (DCs). These DCs process the this compound peptide and present epitopes on Major Histocompatibility Complex (MHC) class II molecules. This presentation to naïve CD4+ T cells in the lymph nodes initiates their activation, proliferation, and differentiation into effector T helper cells.

The this compound-induced immune response is predominantly driven by these CD4+ T cells.[5] Preclinical studies have confirmed that various cancer cells express MHC class II molecules and that RhoC co-localizes with these receptors on the cell surface, making them direct targets for CD4+ T cell-mediated cytotoxicity.[1] Furthermore, activated CD4+ T cells are crucial for orchestrating a broader anti-tumor response, including the activation of CD8+ cytotoxic T lymphocytes and other immune effector cells.

Quantitative Analysis of CD4+ T Cell Response

Immunological monitoring from the phase I/II clinical trial of this compound (NCT03199872) in prostate cancer patients revealed a robust and durable CD4+ T cell response.[5][6]

Table 1: this compound-Specific CD4+ T Cell Response in Prostate Cancer Patients (Phase I/II Trial)

| Parameter | Result | Citation |

| Responder Rate (CD4+ T cell response) | 86% (18 of 21 evaluable patients) | [5][6] |

| Duration of Immune Response | At least 10 months post-vaccination | [5][6] |

| Dominant T Cell Phenotype | Effector Memory T cells (TEM) | [5][6] |

| Key Activation Markers Expressed | PD-1 (CD279), OX-40 (CD134) | [5][6] |

| Lack of Exhaustion Marker Expression | LAG-3 (CD223) | [5][6] |

Table 2: Polyfunctionality of this compound-Specific CD4+ T Cells

| Cytokine/Effector Molecule Combination | Mean Percentage of RV001-Specific CD4+ T Cells | 95% Confidence Interval | Citation |

| CD154 + TNF | 2.8% | 1.3% to 4.3% | [6] |

| CD154 + TNF + CD107a | 2.5% | 0.8% to 4.3% | [6] |

| CD154 + TNF + CD107a + IFN-γ | 1.1% | 0.1% to 2.1% | [6] |

| Simultaneous Expression of all 5 Markers | 0.49% | 0.19% to 0.80% | [6] |

| Markers include CD154, TNF, CD107a, IFN-γ, and IL-2.[6] |

Signaling Pathways and Experimental Workflows

This compound-Induced CD4+ T Cell Activation

Caption: this compound uptake by APCs and antigen presentation to CD4+ T cells.

Experimental Workflow: ELISpot Assay

Caption: Workflow for detecting this compound-specific IFN-γ secreting CD4+ T cells.

Experimental Workflow: Flow Cytometry for Polyfunctionality

Caption: Workflow for assessing the polyfunctionality of CD4+ T cells.

Detailed Experimental Protocols

IFN-γ ELISpot Assay for Detection of this compound-Specific T Cells

Objective: To quantify the frequency of this compound-specific IFN-γ-secreting T cells in peripheral blood mononuclear cells (PBMCs).

Methodology:

-

Plate Coating: 96-well PVDF plates are pre-coated with a capture antibody specific for human IFN-γ and incubated overnight at 4°C.

-

Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., PBS with 1% BSA) for 2 hours at room temperature.

-

Cell Plating: Cryopreserved patient PBMCs are thawed, washed, and plated at a density of 2 x 105 cells/well.

-

Stimulation: Cells are stimulated with the this compound (RV001) 20mer peptide at a final concentration of 10 µg/mL. A negative control (medium alone) and a positive control (e.g., phytohemagglutinin) are included.

-

Incubation: Plates are incubated for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

-

Detection: Wells are washed, and a biotinylated anti-human IFN-γ detection antibody is added and incubated for 2 hours at room temperature.

-

Enzyme Conjugation: Following another wash, streptavidin conjugated to alkaline phosphatase (AP) or horseradish peroxidase (HRP) is added and incubated for 1 hour.

-

Substrate Development: After a final wash, a substrate solution (e.g., BCIP/NBT for AP or AEC for HRP) is added, leading to the formation of colored spots at the sites of IFN-γ secretion.

-

Analysis: Plates are washed and dried, and the spots are counted using an automated ELISpot reader. Results are expressed as spot-forming cells (SFCs) per 106 PBMCs.

Flow Cytometry for Phenotyping and Polyfunctionality of CD4+ T Cells

Objective: To characterize the phenotype and functional profile of this compound-specific CD4+ T cells by measuring the expression of surface markers and intracellular cytokines.

Methodology:

-

Cell Stimulation: 1 x 106 PBMCs are stimulated with 10 µg/mL of this compound peptide for 6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A) to allow for intracellular cytokine accumulation.

-

Surface Staining: Cells are washed and stained with a cocktail of fluorescently-labeled antibodies against surface markers for 30 minutes at 4°C. A typical panel would include:

-

Lineage markers: CD3, CD4, CD8

-

Activation/Memory markers: CD45RO, CCR7, PD-1 (CD279), OX-40 (CD134)

-

-

Fixation and Permeabilization: Cells are washed, then fixed and permeabilized using a commercial kit to allow for intracellular antibody staining.

-

Intracellular Staining: A cocktail of fluorescently-labeled antibodies against intracellular cytokines and effector molecules is added and incubated for 30 minutes at 4°C. A typical panel would include:

-

Cytokines: IFN-γ, TNF-α, IL-2

-

Activation/Effector molecules: CD154 (CD40L), CD107a (LAMP-1)

-

-

Data Acquisition: Stained cells are acquired on a multi-color flow cytometer.

-

Data Analysis: A sequential gating strategy is applied to identify the CD4+ T cell population. This population is then further analyzed for the expression of the various surface and intracellular markers to determine the frequency of different T cell subsets and their polyfunctionality.

HLA-Class II-Dependent Cytotoxicity Assay

Objective: To determine the ability of this compound-specific CD4+ T cells to directly kill RhoC-expressing tumor cells in an MHC class II-restricted manner.

Methodology:

-

Effector Cell Generation: this compound-specific CD4+ T cell lines are generated by in vitro stimulation of patient PBMCs with the RV001 peptide and subsequent expansion with IL-2.

-

Target Cell Preparation: A RhoC-expressing cancer cell line that also expresses MHC class II (or is induced to express it with IFN-γ treatment) is used as the target. Target cells are labeled with a release agent such as 51Cr or a fluorescent dye.

-

Co-culture: Effector CD4+ T cells are co-cultured with the labeled target cells at various effector-to-target (E:T) ratios for 4-6 hours.

-

MHC Blocking (for specificity): To confirm MHC class II restriction, blocking antibodies against HLA-DR, -DP, and -DQ are added to some wells.

-

Cytotoxicity Measurement: The amount of label released from the target cells into the supernatant is measured. Spontaneous release (target cells alone) and maximum release (target cells lysed with detergent) are also determined.

-

Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Conclusion

The immunological data from the this compound clinical trials underscore the critical role of CD4+ T cells in the vaccine's mechanism of action. This compound effectively induces a potent, polyfunctional, and long-lasting CD4+ T cell response. These cells not only have the potential for direct cytotoxic activity against RhoC-expressing tumor cells but also are essential for orchestrating a comprehensive anti-tumor immune response. While the clinical efficacy of this compound in the phase IIb prostate cancer trial was not demonstrated, the detailed immunological characterization of the CD4+ T cell response provides a valuable foundation for the future development of cancer vaccines and immunotherapies. The experimental protocols and data presented in this guide offer a technical framework for researchers and drug developers working to harness the power of CD4+ T cells in the fight against cancer.

References

- 1. onclive.com [onclive.com]

- 2. targetedonc.com [targetedonc.com]

- 3. Vaccination Against RhoC in Prostate Cancer Patients Induces Potent and Long-Lasting CD4+ T Cell Responses with Cytolytic Potential in the Absence of Clinical Efficacy: A Randomized Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vaccination Against RhoC in Prostate Cancer Patients Induces Potent and Long-Lasting CD4+ T Cell Responses with Cytolytic Potential in the Absence of Clinical Efficacy: A Randomized Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jitc.bmj.com [jitc.bmj.com]

Onilcamotide: A Technical Guide to Peptide Composition and Immunogenicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onilcamotide (also known as RV001) is a synthetic peptide vaccine that has been investigated for its potential to elicit a targeted immune response against cancers overexpressing the RhoC (Ras homolog family member C) protein. This technical guide provides a comprehensive overview of this compound's peptide composition and the immunogenic responses it induces, with a focus on data from preclinical and clinical studies. Detailed methodologies for key immunological assays are provided, alongside visualizations of the proposed mechanism of action and experimental workflows to support further research and development in the field of cancer immunotherapy.

Peptide Composition and Characteristics

This compound is a 20-amino acid synthetic long peptide.[1][2] Its sequence is derived from the C-terminal region of the human RhoC protein.[1][2]

Table 1: this compound Peptide Sequence and Composition

| Characteristic | Description |

| Amino Acid Sequence | ATRAGLQVRKNKRRRGCPIL |

| Molecular Formula | C₉₆H₁₇₇N₃₉O₂₄S |

| Synonyms | RV001, RhoC peptide vaccine RV001V |

Source: PubChem CID 155801574[3]

Mechanism of Action and Immunological Pathway

This compound is designed as a cancer vaccine to stimulate the patient's immune system to recognize and eliminate tumor cells that overexpress the RhoC protein.[3] The vaccine is administered subcutaneously and is emulsified with the immunoadjuvant Montanide ISA-51 to enhance the immune response.[3]

The proposed immunological pathway is as follows:

-

Antigen Presentation: Following subcutaneous injection, antigen-presenting cells (APCs), such as dendritic cells, take up the this compound peptide.

-

MHC Class II Presentation: The APCs process the peptide and present fragments on Major Histocompatibility Complex (MHC) class II molecules on their surface.[4] Preclinical studies have shown that RhoC is co-located with MHC-II receptors on the surface of various cancer cells.[4]

-

CD4+ T-Cell Activation: The peptide-MHC class II complex is recognized by CD4+ T-helper cells. This interaction, along with co-stimulatory signals, leads to the activation and proliferation of this compound-specific CD4+ T-cells.

-

Effector Functions: Activated CD4+ T-cells differentiate into effector cells that can mediate anti-tumor responses through various mechanisms, including the secretion of pro-inflammatory cytokines like Interferon-gamma (IFN-γ) and providing help to other immune cells such as CD8+ cytotoxic T-lymphocytes and B-cells.

Figure 1: Proposed Mechanism of Action for this compound.

Immunogenicity in Clinical Trials

A phase I/II clinical trial in prostate cancer patients who had undergone radical prostatectomy provided significant insights into the immunogenicity of this compound.[1][2]

T-Cell Response

The primary immunogenic effect of this compound is the induction of a robust and long-lasting, peptide-specific T-cell response.

Table 2: Summary of T-Cell Responses to this compound in a Phase I/II Trial

| Immunogenicity Parameter | Result |

| Overall T-Cell Response Rate | 94% of evaluable patients (18 out of 21) developed a T-cell response to the RhoC peptide. |

| Dominant T-Cell Phenotype | The response was predominantly mediated by CD4+ T-cells. |

| IFN-γ ELISpot | Strong responders exhibited high IFN-γ ELISpot counts (>1000 spots per 200,000 cells). |

| Intracellular Cytokine Staining (ICS) | 17 out of 18 analyzed patients showed a CD4+ T-cell response. |

| Polyfunctionality | Vaccine-specific CD4+ T-cells were polyfunctional, producing multiple cytokines. |

| Memory Phenotype | Responding CD4+ T-cells were characterized as effector memory T-cells. |

| Durability of Response | The T-cell response was durable, lasting for at least 10 months after the final vaccination. |

Source: Schuhmacher J, et al. J Immunother Cancer. 2020.[1]

Experimental Protocols

The following sections detail the methodologies used to assess the immunogenicity of this compound in the phase I/II clinical trial.

Peripheral Blood Mononuclear Cell (PBMC) Isolation

Figure 2: Workflow for PBMC Isolation and Cryopreservation.

Protocol:

-

Blood Collection: Whole blood was collected in heparinized tubes.

-

Density Gradient Centrifugation: PBMCs were isolated using Leucosep tubes pre-filled with Ficoll-Paque.

-

Harvesting and Washing: The PBMC layer was harvested and washed with Iscove's Modified Dulbecco's Medium (IMDM).

-

Cell Counting: Cells were counted using Trypan Blue for viability and Tuerk's solution for total cell count.

-

Cryopreservation: PBMCs were frozen in fetal bovine serum (FBS) containing 10% dimethyl sulfoxide (DMSO) at a concentration of 6-13 x 10⁶ cells per vial.

-

Storage: Vials were stored in liquid nitrogen until use.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ

Figure 3: Workflow for the IFN-γ ELISpot Assay.

Protocol:

-

Plate Coating: 96-well PVDF plates were pre-coated with an anti-human IFN-γ capture antibody.

-

Blocking: Plates were blocked with RPMI 1640 medium supplemented with 10% human serum.

-

Cell Plating: Thawed PBMCs were plated at a density of 200,000 cells per well.

-

Stimulation: Cells were stimulated with this compound peptide (5 µg/mL). Phytohemagglutinin (PHA) and a pool of CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptides were used as positive controls.

-

Incubation: Plates were incubated for 20-24 hours at 37°C in a 5% CO₂ atmosphere.

-

Detection:

-

Wells were washed, and a biotinylated anti-human IFN-γ detection antibody was added.

-

After a 2-hour incubation at room temperature, wells were washed, and streptavidin-alkaline phosphatase was added for 1 hour.

-

-

Spot Development: Spots were visualized by adding BCIP/NBT substrate. The reaction was stopped by washing with tap water.

-

Analysis: The number of spot-forming cells (SFCs) was determined using an automated ELISpot reader. A response was considered positive if the mean number of spots in peptide-stimulated wells was at least twice the mean of the negative control wells and at least 10 spots per 200,000 cells.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

Figure 4: Workflow for Intracellular Cytokine Staining.

Protocol:

-

Cell Stimulation: PBMCs were stimulated with this compound peptide for 12 hours.

-

Protein Transport Inhibition: Brefeldin A was added for the final 10 hours of stimulation to block cytokine secretion.

-

Surface Staining: Cells were stained with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8).

-

Fixation and Permeabilization: Cells were fixed and permeabilized to allow intracellular access for antibodies.

-

Intracellular Staining: Cells were stained with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, Tumor Necrosis Factor [TNF], Interleukin-2 [IL-2]).

-

Flow Cytometry: Data was acquired on a flow cytometer.

-

Data Analysis: The data was analyzed to quantify the percentage of CD4+ and CD8+ T-cells producing single or multiple cytokines in response to this compound stimulation.

Conclusion

This compound is a 20-amino acid peptide derived from the RhoC protein that has demonstrated the ability to induce potent, durable, and polyfunctional CD4+ T-cell responses in a clinical setting. The primary mechanism of action involves the presentation of the peptide by APCs via MHC class II, leading to the activation of T-helper cells. The immunogenicity of this compound can be effectively monitored using standard immunological assays such as ELISpot and intracellular cytokine staining. While a phase IIb trial of this compound in prostate cancer did not meet its primary endpoint, the immunological data gathered provides a valuable foundation for the future development of peptide-based cancer vaccines targeting RhoC and other tumor-associated antigens.[5] Further research may explore combination therapies or different adjuvant strategies to enhance the clinical efficacy of this immunogenic peptide.

References

- 1. researchgate.net [researchgate.net]

- 2. jitc.bmj.com [jitc.bmj.com]

- 3. This compound | C96H177N39O24S | CID 155801574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pre-clinical findings support the potential use of RhoVac's drug candidate, this compound, across several cancers - BioSpace [biospace.com]

- 5. onclive.com [onclive.com]

Onilcamotide (RV001): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Onilcamotide (RV001) is a peptide-based cancer vaccine developed by RhoVac AB (now CHOSA Oncology) designed to prevent or delay the progression of metastatic cancer. It targets Ras homolog family member C (RhoC), a protein overexpressed in various metastatic cancer cells. The therapeutic principle of this compound lies in stimulating the patient's immune system, specifically CD4+ T-cells, to recognize and eliminate cancer cells that express RhoC. Despite promising early-phase clinical data, the Phase IIb trial, BRaVac, did not meet its primary endpoint, halting its immediate progression toward regulatory approval. This document provides a comprehensive technical overview of the discovery, development, and clinical evaluation of this compound.

Discovery and Rationale

The discovery of this compound is rooted in the identification of RhoC as a key driver of cancer metastasis. RhoC is minimally expressed in normal, non-dividing cells but is significantly overexpressed in various cancer types, where it plays a crucial role in cell motility, invasion, and the epithelial-mesenchymal transition (EMT), all critical processes in the metastatic cascade. This differential expression profile makes RhoC an attractive target for cancer immunotherapy, with the potential for high tumor specificity and minimal off-target effects.

This compound was developed as a cancer vaccine to elicit a targeted T-cell response against RhoC-expressing cells. The vaccine consists of a 20-mer synthetic peptide derived from the RhoC protein, emulsified with the adjuvant Montanide ISA 51 to enhance the immune response.

Mechanism of Action

This compound functions by activating the adaptive immune system to recognize and destroy metastatic cancer cells. The proposed mechanism of action is as follows:

-

Antigen Presentation: Following subcutaneous injection, the this compound peptide and adjuvant are taken up by antigen-presenting cells (APCs), such as dendritic cells.

-

T-Cell Priming: The APCs process the RhoC-derived peptide and present it on their surface via Major Histocompatibility Complex (MHC) class II molecules.

-

CD4+ T-Cell Activation: The peptide-MHC II complex is recognized by CD4+ T-helper cells, leading to their activation and proliferation.

-

Immune Response: Activated CD4+ T-cells orchestrate a broader immune response, which includes the potential for direct cytotoxic effects on RhoC-expressing tumor cells in an HLA-class II-dependent manner.

Signaling Pathway

The following diagram illustrates the proposed immunological signaling pathway initiated by this compound.

Preclinical Development

Preclinical studies were conducted to evaluate the immunogenicity and potential anti-tumor activity of this compound. A key focus of this research was to establish the "tissue-agnostic" potential of the vaccine, suggesting its applicability across multiple cancer types.

Key Preclinical Findings

-

MHC-II Expression and RhoC Co-localization: Research conducted in collaboration with St. John's Research Institute demonstrated that MHC-II receptors are present on a wide variety of cancer cells.[1][2][3][4] Furthermore, these studies showed that the target protein, RhoC, is co-localized with MHC-II receptors on the surface of these cancer cells.[1][2][3][4] This co-localization is critical for the proposed mechanism of action, as it allows for direct recognition and engagement by this compound-induced CD4+ T-cells.

Experimental Protocols

RhoC and MHC-II Co-localization Studies:

While the specific, detailed protocol from the bioRxiv preprint is not publicly available, a general methodology for such an experiment would involve:

-

Cell Culture: A panel of human cancer cell lines from different tissues of origin (e.g., prostate, breast, colon) would be cultured under standard conditions.

-

Immunofluorescence Staining:

-

Cells are fixed and permeabilized to allow antibody access to intracellular and cell-surface antigens.

-

Cells are incubated with primary antibodies specific for RhoC and MHC class II molecules. These antibodies are typically from different host species (e.g., rabbit anti-RhoC and mouse anti-MHC-II) to allow for distinct fluorescent labeling.

-

Following washing to remove unbound primary antibodies, cells are incubated with secondary antibodies conjugated to different fluorophores (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG and Alexa Fluor 594-conjugated anti-mouse IgG).

-

The cell nuclei are counterstained with a DNA-binding dye such as DAPI.

-

-

Confocal Microscopy: The stained cells are imaged using a confocal microscope. This technique allows for the acquisition of high-resolution optical sections, minimizing out-of-focus light and enabling the precise localization of the fluorescent signals.

-

Image Analysis: The images are analyzed to determine the degree of co-localization between the RhoC and MHC-II signals. This is often quantified using software that calculates a co-localization coefficient (e.g., Pearson's correlation coefficient).

Clinical Development

This compound has been evaluated in Phase I/II and Phase IIb clinical trials, primarily in patients with prostate cancer.

Phase I/II Trial (RhoVac-001)

This open-label, single-arm study was designed to assess the safety, tolerability, and immunogenicity of this compound in patients with prostate cancer who had undergone radical prostatectomy.

Patient Population and Demographics: A total of 22 patients were enrolled in the study.[5][6]

Treatment Protocol: Patients received subcutaneous injections of this compound for a total of 30 weeks.[5][6]

Results:

| Endpoint | Result | Citation |

| Safety and Tolerability | Well tolerated; no serious treatment-related adverse events reported. | [5][6] |

| Immunological Response | A strong and long-lasting CD4+ T-cell response was observed in the vast majority of patients. This response was detectable for at least ten months after the final injection. | [5][6] |

| PSA Doubling Time | In patients with measurable PSA at the start of the study, a markedly prolonged PSA doubling time was observed after treatment. | [5][6] |

| 3-Year Follow-up | Of 19 patients followed for three years, none showed significant PSA progression or required other therapies. All but three had undetectable PSA levels. The RhoC-specific immune response was sustained in 14 out of 15 assessed patients who were responders at the one-year follow-up. | [7] |

Phase IIb Trial (BRaVac - NCT04114825)

This randomized, double-blind, placebo-controlled study aimed to evaluate the efficacy of this compound in preventing disease progression in men with biochemical recurrence of prostate cancer after curative-intent therapy.[8][9][10][11]

Patient Population and Demographics: Approximately 180 male patients with a histologic diagnosis of prostatic adenocarcinoma and biochemical recurrence within 3 years of radical prostatectomy or definitive radiotherapy, with no distant metastasis, were enrolled.[8][9][10][11]

Treatment Protocol: Patients were randomized to receive either this compound or a placebo. The treatment schedule consisted of 12 subcutaneous vaccinations. The first six were administered every two weeks, the next five every four weeks, and the final vaccination was given six months after the eleventh.[9][10][11]

Results: The BRaVac trial failed to meet its primary endpoint. This compound did not demonstrate superiority over placebo in preventing progression, which was defined as a doubling of PSA, clinical recurrence, or death.[8][9]

| Endpoint | This compound Group | Placebo Group | Citation |

| Time to PSA Doubling | 7.5 months | 9.3 months | [12] |

| Time to Initiation of Second-line Therapy | 11.2 months | 17.6 months | [12] |

| Metastasis at Long-term Follow-up | 12.9% | 12% | [12] |

| Safety | No serious treatment-related side effects were observed, and adverse events did not differ significantly between the groups. | No serious treatment-related side effects were observed, and adverse events did not differ significantly between the groups. | [12] |

Despite the lack of clinical efficacy, immunological analysis from a subset of patients in the BRaVac trial demonstrated that the vaccine induced potent and long-lasting CD4+ T-cell responses capable of proliferation and cytokine production. These vaccine-specific T-cells were shown to mediate cytotoxicity against a RhoC-expressing cancer cell line in an HLA-class II-dependent manner.[12]

Experimental Protocols for Immune Monitoring

ELISpot Assay for IFN-γ Secretion:

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

-

Plate Coating: A 96-well plate with a PVDF membrane is coated with a capture antibody specific for Interferon-gamma (IFN-γ).

-

Cell Plating: Peripheral blood mononuclear cells (PBMCs) isolated from patient blood samples are added to the wells.

-

Stimulation: The cells are stimulated with the this compound (RV001) peptide. Control wells include unstimulated cells (negative control) and cells stimulated with a mitogen (positive control).

-

Incubation: The plate is incubated to allow activated T-cells to secrete IFN-γ, which is captured by the antibody on the membrane.

-

Detection: After incubation, the cells are washed away, and a biotinylated detection antibody for IFN-γ is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).

-

Spot Development: A substrate is added that is converted by the enzyme into a colored, insoluble spot at the location of each cytokine-secreting cell.

-

Analysis: The spots are counted using an automated ELISpot reader, and the results are expressed as the number of spot-forming cells (SFCs) per million PBMCs.

Flow Cytometry for T-Cell Phenotyping and Intracellular Cytokine Staining:

Flow cytometry is used to identify and quantify different T-cell populations and to measure their functional responses.

-

Cell Stimulation: PBMCs are stimulated with the this compound peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This causes cytokines to accumulate inside the cell.

-

Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers to identify T-cell subsets (e.g., CD3, CD4, CD8) and activation markers (e.g., CD137/4-1BB, CD154/CD40L).

-

Fixation and Permeabilization: The cells are fixed to preserve their state and then permeabilized to allow antibodies to enter the cells.

-

Intracellular Staining: The permeabilized cells are stained with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).

-

Data Acquisition: The stained cells are analyzed on a flow cytometer, which passes the cells one by one through a laser beam and detects the fluorescence emitted from each cell.

-

Data Analysis: The data is analyzed using specialized software to quantify the percentage of different T-cell populations that are producing specific cytokines in response to the this compound peptide.

Development Timeline and Regulatory Status

-

2015: RhoVac AB is established.

-

2018: Completion of the Phase I/II clinical trial (RhoVac-001).

-

November 2020: this compound receives Fast Track Designation from the U.S. Food and Drug Administration (FDA) for the treatment of prostate cancer.[8][9]

-

January 2022: The Canadian Intellectual Property Office issues a "Notice of Allowance" for a patent covering this compound. Patents have also been granted in the USA, Europe, and Japan.

-

May 2022: Results from the Phase IIb BRaVac trial are announced, indicating that the study did not meet its primary endpoint.[8][9]

-

February 2023: RhoVac is renamed CHOSA Oncology.

Conclusion

This compound (RV001) represents a scientifically rational approach to cancer immunotherapy, targeting the well-validated metastasis-associated protein RhoC. Early phase clinical data were encouraging, demonstrating a favorable safety profile and robust, long-lasting T-cell responses. However, the pivotal Phase IIb BRaVac trial failed to demonstrate a clinical benefit in terms of preventing disease progression in men with biochemically recurrent prostate cancer.

The discrepancy between the induction of a strong immunological response and the lack of clinical efficacy highlights a significant challenge in the development of cancer vaccines. Future research may focus on understanding the mechanisms of immune evasion in the tumor microenvironment that may have contributed to the trial's outcome. Despite the setback in prostate cancer, the preclinical data supporting a "tissue-agnostic" potential and the well-documented role of RhoC in a variety of metastatic cancers may warrant further investigation of this compound in other indications or in combination with other immunomodulatory agents.

Experimental Workflow Diagram

References

- 1. Frontiers | Monitoring T Cells Responses Mounted by Therapeutic Cancer Vaccines [frontiersin.org]

- 2. Pre-clinical findings support the potential use of RhoVac's drug candidate, this compound, across several cancers - Inderes [inderes.fi]

- 3. news.cision.com [news.cision.com]

- 4. Pre-clinical findings support the potential use of RhoVac's drug candidate, this compound, across several cancers [europapress.es]

- 5. A Highly Sensitive Flow Cytometric Approach to Detect Rare Antigen-Specific T Cells: Development and Comparison to Standard Monitoring Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ir.chosaoncology.com [ir.chosaoncology.com]

- 7. RhoVac presents 3-year follow-up results of the phase I/II study in prostate cancer - BioSpace [biospace.com]

- 8. onclive.com [onclive.com]

- 9. targetedonc.com [targetedonc.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Clinical Trial: NCT04114825 - My Cancer Genome [mycancergenome.org]

- 12. Vaccination Against RhoC in Prostate Cancer Patients Induces Potent and Long-Lasting CD4+ T Cell Responses with Cytolytic Potential in the Absence of Clinical Efficacy: A Randomized Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Onilcamotide: A Targeted Immunotherapeutic Approach for Metastatic Cancers

An In-depth Technical Guide on the Differential Effects on Metastatic versus Primary Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of onilcamotide, a peptide-based cancer vaccine, with a specific focus on its mechanism of action and differential effects on metastatic versus primary cancer cells. This document details the underlying scientific rationale, preclinical evidence, and relevant experimental methodologies.

Introduction

This compound (RV001) is an investigational cancer vaccine designed to elicit a targeted immune response against cancer cells with metastatic potential. The therapeutic rationale for this compound is based on the differential expression of its target, RhoC (Ras homolog gene family, member C), in metastatic versus primary tumor cells. While a Phase IIb clinical trial (BRaVac) in prostate cancer did not meet its primary endpoint, the preclinical evidence supporting the targeted nature of this compound warrants a detailed examination of its mechanism and potential applications.[1]

Mechanism of Action

This compound is a peptide antigen derived from the RhoC protein. Its proposed mechanism of action is to stimulate the patient's own immune system to identify and eliminate cancer cells that overexpress RhoC.[1]

The key steps in this process are:

-

Antigen Presentation: Following subcutaneous administration, this compound is taken up by antigen-presenting cells (APCs), such as dendritic cells.[1]

-

T-Cell Activation: APCs process the this compound peptide and present it on their surface via Major Histocompatibility Complex (MHC) class II molecules. This presentation activates CD4+ (helper) T cells.

-

Cytotoxic T-Lymphocyte (CTL) Response: The activated CD4+ T cells then help to activate CD8+ (cytotoxic) T cells, which are capable of recognizing and killing cancer cells that present the RhoC peptide on their MHC class I molecules.[1]

Preclinical studies have shown that many cancer cell types express MHC-II receptors and that RhoC is co-located with these receptors on the cell surface, suggesting a broad applicability for this therapeutic approach.[2][3]

Differential Expression of RhoC: The Basis for Targeting Metastatic Cells

The central hypothesis for this compound's selective effect on metastatic cells is the overexpression of RhoC in these cells compared to their primary tumor counterparts and normal tissues. RhoC is a small GTPase that plays a critical role in the cytoskeletal rearrangements necessary for cell motility and invasion, key processes in the metastatic cascade.

RhoC Signaling Pathway in Metastasis

RhoC activation leads to a signaling cascade that promotes cancer cell invasion and migration. Downstream effectors, such as Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK), influence the activity of LIM kinase (LIMK) and myosin light chain phosphatase (MLCP), resulting in increased actomyosin contractility and actin polymerization. This, in turn, drives the formation of invasive structures like invadopodia and lamellipodia. Furthermore, RhoC signaling can upregulate the expression and activity of matrix metalloproteinases (MMPs), such as MMP2 and MMP9, which degrade the extracellular matrix, facilitating invasion.[4][5][6]

References

- 1. onclive.com [onclive.com]

- 2. Pre-clinical findings support the potential use of RhoVac's drug candidate, this compound, across several cancers [prnewswire.com]

- 3. Pre-clinical findings support the potential use of RhoVac's drug candidate, this compound, across several cancers - Inderes [inderes.fi]

- 4. RhoC promotes metastasis via activation of Pyk2 pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of RhoC in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Adjuvant Function of Montanide ISA-51 in the Onilcamotide Cancer Vaccine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of Montanide ISA-51 as an adjuvant in the formulation of Onilcamotide, a peptide-based cancer vaccine targeting RhoC. The following sections detail the mechanism of action, present quantitative data from clinical trials, outline key experimental protocols, and visualize the immunological pathways involved.

Introduction to this compound and Montanide ISA-51

This compound (also known as RV001) is a cancer vaccine candidate composed of a 20-amino acid synthetic long peptide derived from the Ras homolog gene family member C (RhoC) protein.[1] RhoC is overexpressed in various advanced solid tumors and is associated with increased metastatic potential, making it an attractive target for cancer immunotherapy.[1][2] The vaccine is designed to stimulate the patient's immune system to recognize and eliminate cancer cells that overexpress RhoC.[3]

Montanide ISA-51 is a water-in-oil (W/O) emulsion adjuvant.[4][5] It is composed of a mineral oil and a surfactant from the mannide monooleate family.[4] When mixed with an aqueous solution containing an antigen, such as the this compound peptide, it forms a stable emulsion.[4] The primary function of Montanide ISA-51 is to enhance the immunogenicity of the co-administered antigen, leading to a more robust and sustained immune response.[4][5]

Mechanism of Action of Montanide ISA-51 in this compound Formulation

The adjuvant activity of Montanide ISA-51 in the context of the this compound vaccine is multifactorial, primarily leveraging a "depot effect" and the stimulation of the innate immune system.

-

Antigen Depot and Slow Release: Upon subcutaneous injection, the water-in-oil emulsion forms a localized depot at the injection site. This depot protects the this compound peptide from rapid degradation and clearance, allowing for a slow and sustained release of the antigen over an extended period.[6] This prolonged exposure ensures continuous stimulation of the immune system.[6]

-

Recruitment and Activation of Antigen-Presenting Cells (APCs): The emulsion induces a mild inflammatory response at the injection site, which serves to recruit innate immune cells, particularly antigen-presenting cells (APCs) such as dendritic cells and macrophages.[4] These cells are crucial for initiating the adaptive immune response.

-

Enhanced Antigen Uptake and Presentation: The particulate nature of the emulsion facilitates the uptake of the this compound peptide by APCs. Once internalized, the peptide is processed and its epitopes are presented on the surface of the APCs via Major Histocompatibility Complex (MHC) class II molecules. Preclinical findings suggest that the immune response to this compound is predominantly driven by CD4+ T-cells, which require antigen presentation on MHC-II.[2]

-

Stimulation of T-Cell Response: The activated APCs migrate to the draining lymph nodes where they present the RhoC-derived peptide epitopes to naive T-cells. This interaction leads to the activation and proliferation of RhoC-specific CD4+ T-helper cells. These helper T-cells are critical for orchestrating a comprehensive anti-tumor immune response, including the potential activation of CD8+ cytotoxic T-lymphocytes (CTLs) and B-cells.[1]

Proposed Signaling Pathways

While the precise signaling pathways activated by Montanide ISA-51 are not fully elucidated, it is hypothesized to involve pattern recognition receptors (PRRs) of the innate immune system.

-

NOD2 Signaling: It has been suggested that Montanide ISA-51 may activate the NOD2 (Nucleotide-binding oligomerization domain-containing protein 2) signaling pathway.[7][8] NOD2 is an intracellular PRR that recognizes bacterial muramyl dipeptide (MDP). Activation of NOD2 in APCs can lead to the activation of NF-κB and MAPK signaling pathways, resulting in the production of pro-inflammatory cytokines and enhanced antigen presentation.[7]

-

JAK-STAT Pathway: The cytokines produced following APC activation can, in turn, activate the JAK-STAT (Janus kinase/Signal transducer and activator of transcription) signaling pathway in various immune cells.[9][10][11] This pathway is crucial for the differentiation and proliferation of T-cell subsets, further amplifying the adaptive immune response to the this compound vaccine.[9][10][11]

Data Presentation from Clinical Trials

The clinical development of this compound with Montanide ISA-51 has progressed through Phase I/II and Phase IIb trials.

Phase I/II Clinical Trial (NCT03199872)

A first-in-human Phase I/II study assessed the safety, tolerability, and immunological impact of this compound in patients with prostate cancer. The results demonstrated that the vaccine induced potent and long-lasting T-cell immunity in the majority of patients.[1]

Table 1: RV001-Specific CD4+ T-Cell Responses in Phase I/II Trial [1]

| Patient Cohort | Number of Patients | Percentage of Patients with CD4+ T-Cell Response |

| Evaluable Patients | 21 | 86% (18/21) |

| Strong Responders | 7 | 33% |

| Intermediate Responders | 7 | 33% |

| Weak Responders | 4 | 19% |

| Non-Responders | 3 | 14% |

Table 2: Multifunctionality of RV001-Specific CD4+ T-Cells (Visit 16) [1]

| Patient ID | % CD107a+ | % CD154+ | % IL-2+ | % TNF+ | % IFN-γ+ |

| Patient 005 | 0.12 | 0.18 | 0.16 | 0.16 | 0.16 |

| Patient 009 | 0.15 | 0.32 | 0.30 | 0.28 | 0.29 |

| Patient 018 | 0.10 | 0.25 | 0.23 | 0.22 | 0.21 |

Phase IIb BRaVac Trial (NCT04114825)

This randomized, double-blind, placebo-controlled trial evaluated the efficacy of this compound in preventing progression in patients with biochemical recurrence of prostate cancer. The study did not meet its primary endpoint of demonstrating superiority over placebo.[2][12][13]

Table 3: Clinical Outcomes in the BRaVac Phase IIb Trial [2]

| Outcome Measure | This compound (RV001V) Arm | Placebo Arm |

| Median Time to PSA Doubling | 7.5 months | 9.3 months |

| Median Time to Initiation of Further Therapies | 11.2 months | 17.6 months |

| Patients with Metastasis at Long-Term Follow-up | 12.9% | 12.0% |

Experimental Protocols

Vaccine Formulation and Administration

Objective: To prepare a stable water-in-oil emulsion of the this compound peptide with Montanide ISA-51 for subcutaneous injection.

Methodology:

-

The this compound peptide (RV001) is dissolved in a suitable aqueous buffer to a final concentration of 0.1 mg/mL.[2]

-

The aqueous peptide solution and Montanide ISA-51 are brought to room temperature.

-

Equal volumes of the peptide solution and Montanide ISA-51 (1:1 ratio) are drawn into two separate syringes.[4]

-

The two syringes are connected via a sterile connector (e.g., a three-way stopcock or a specific emulsifying connector).[14]

-

The contents are passed back and forth between the syringes for a defined number of cycles (e.g., 10-20 times) until a stable, milky-white emulsion is formed.[14]

-

The stability of the emulsion is confirmed by the "drop test," where a drop of the emulsion placed on the surface of cold water should remain intact.

-

The final emulsion is administered subcutaneously to the patient. In the clinical trials, patients received injections every 2 weeks for the first six doses, followed by five doses every 4 weeks.[1][2]

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ

Objective: To quantify the frequency of this compound-specific IFN-γ-secreting T-cells in peripheral blood mononuclear cells (PBMCs).

Methodology:

-

PBMCs are isolated from patient blood samples using Ficoll-Paque density gradient centrifugation.

-

PBMCs are pre-stimulated with the this compound peptide (RV001) and expanded in culture for 12 days.[1]

-

96-well ELISpot plates pre-coated with an anti-IFN-γ capture antibody are seeded with the expanded PBMCs (e.g., 0.2 x 10^6 cells/well).[1]

-

Cells are restimulated in the wells with the this compound peptide. A negative control (e.g., vehicle) and a positive control (e.g., phytohemagglutinin) are included.

-

Plates are incubated for 18-24 hours at 37°C in a CO2 incubator.

-

After incubation, cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added.

-

A streptavidin-alkaline phosphatase conjugate is added, followed by a substrate that produces a colored spot at the site of IFN-γ secretion.

-

The resulting spots are counted using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

Flow Cytometry for T-Cell Phenotyping and Intracellular Cytokine Staining

Objective: To characterize the phenotype and function of this compound-specific T-cells.

Methodology:

-

Isolated PBMCs are stimulated with the this compound peptide for a specified period (e.g., 12 hours).[1] A protein transport inhibitor (e.g., Brefeldin A) is added for the last few hours of culture to allow for intracellular cytokine accumulation.

-